molecular formula C35H52N10O9 B550071 Bradykinin (1-7) CAS No. 23815-87-4

Bradykinin (1-7)

カタログ番号: B550071
CAS番号: 23815-87-4
分子量: 756.8 g/mol
InChIキー: CRROPKNGCGVIOG-QCOJBMJGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bradykinin Fragment 1-7 is an endogenous seven-amino acid peptide (sequence: RPPGFSP) derived from the degradation of full-length bradykinin (BK-(1-9)). Once considered biologically inactive, recent research has established it as an active component of the kallikrein-kinin system with a unique signaling profile. This fragment demonstrates significant biological activity that is not mediated by the classic B1 or B2 receptors, suggesting the potential existence of novel, uncharacterized receptor pathways. A key mechanism of its action is the stimulation of nitric oxide (NO) release from human, mouse, and rat cells, which contributes to its observed vasorelaxant effects in isolated aortic rings . In vivo, administration of Bradykinin Fragment 1-7 induces a hypotensive response in conscious rats . Furthermore, its interplay with other regulatory systems is highlighted by studies showing that Angiotensin-(1-7) augments bradykinin-induced vasodilation in part by inhibiting its degradation, thereby increasing the local concentration of the Bradykinin Fragment 1-7 metabolite . Compared to the full-length bradykinin, its nociceptive responses are reduced, and it does not increase vascular permeability, indicating a distinct and potentially more selective physiological role . This peptide is an essential tool for researchers investigating the complex pharmacology of kinin metabolites, cardiovascular physiology, and inflammation.

特性

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52N10O9/c36-22(10-4-14-39-35(37)38)31(50)44-16-6-12-26(44)33(52)43-15-5-11-25(43)30(49)40-19-28(47)41-23(18-21-8-2-1-3-9-21)29(48)42-24(20-46)32(51)45-17-7-13-27(45)34(53)54/h1-3,8-9,22-27,46H,4-7,10-20,36H2,(H,40,49)(H,41,47)(H,42,48)(H,53,54)(H4,37,38,39)/t22-,23-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRROPKNGCGVIOG-QCOJBMJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52N10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946609
Record name N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)serylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23815-87-4
Record name Bradykinin, des-phe(8)-des-arg(9)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)serylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Table 1: Representative HPLC Conditions for Bradykinin Fragment 1-7 Purification

ParameterSpecification
ColumnC18, 250 × 4.6 mm, 5 µm
Flow Rate10 mL/min
Gradient5–60% B over 30 min
DetectionUV at 220 nm
Retention Time12.8 ± 0.5 min

Analytical Characterization and Quality Control

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is indispensable for validating peptide identity and purity. For Bradykinin Fragment 1-7, multiple reaction monitoring (MRM) transitions are monitored, including m/z 379.2 → 642.2 and m/z 379.2 → 555.2, corresponding to y- and b-ion fragments. Additionally, amino acid analysis (AAA) and nuclear magnetic resonance (NMR) spectroscopy provide complementary data on sequence integrity and secondary structure .

化学反応の分析

Proteolytic Formation Pathways

BK-(1-7) is generated via enzymatic cleavage of BK-(1-9) by endopeptidases (e.g., neprilysin) and carboxypeptidases (e.g., ACE and ACE2) . Key reactions include:

  • ACE-mediated cleavage : Removes the C-terminal dipeptide (Phe⁸-Arg⁹) from BK-(1-9) .
  • Neprilysin action : Cleaves BK-(1-9) at the Gly⁴-Phe⁵ bond .

Table 1: Enzymatic Generation of BK-(1-7)

EnzymeCleavage SiteSubstrateProduct(s)Reference
ACEPhe⁷-Ser⁸BK-(1-9)BK-(1-7) + Ser⁸-Arg⁹
NeprilysinGly⁴-Phe⁵BK-(1-9)BK-(1-5) + BK-(6-9)

Enzymatic Degradation and Stability

BK-(1-7) is metabolized by aminopeptidases and carboxypeptidases, but exhibits greater stability than BK-(1-9) due to its truncated structure .

  • Aminopeptidase P : Cleaves Arg¹-Pro² bond, yielding Pro-Pro-Gly-Phe-Ser-Pro .
  • ACE2 : Further degrades BK-(1-7) into smaller fragments (e.g., BK-(1-5)) .

Key Stability Data :

  • Plasma half-life of BK-(1-7): ~2–5 minutes (vs. <1 minute for BK-(1-9)) .
  • Degradation products include BK-(1-5) and BK-(1-3) .

Receptor-Independent Signaling Mechanisms

BK-(1-7) induces nitric oxide (NO) release and vasorelaxation via non-canonical pathways, independent of B₁/B₂ receptors .

Table 2: Functional Responses of BK-(1-7)

SystemResponseEC₅₀/Effective ConcentrationReceptor InvolvementReference
Human glioblastoma cellsNO production10⁻⁷–10⁻⁹ MNone
Rat aortic ringsVasorelaxation10⁻⁶–10⁻⁸ MB₁/B₂-independent
Neonatal cardiomyocytesNO release10⁻⁷–10⁻⁸ MNone

Comparative Analysis with Other Bradykinin Fragments

BK-(1-7) shows distinct reactivity compared to BK-(1-5) and BK-(1-3) :

  • NO Production : BK-(1-7) > BK-(1-5) > BK-(1-3) in potency .
  • Vasorelaxation : BK-(1-7) and BK-(1-5) exhibit similar efficacy but differ in kinetics .

Figure 1: Structure-Activity Relationships

  • Critical residues : Pro² and Pro³ stabilize the peptide backbone, enhancing resistance to proteolysis .
  • C-terminal truncation : Loss of Phe⁸-Arg⁹ reduces affinity for B₂ receptors but enables novel signaling .

Synthetic Modifications and Derivatives

Chemical modifications enhance BK-(1-7) stability for research applications:

  • Acetylation : N-terminal acetylation reduces aminopeptidase susceptibility .
  • D-amino acid substitution : Improves resistance to enzymatic degradation (e.g., [d-Leu⁵]-BK-(1-7)) .

科学的研究の応用

Cardiovascular Research

Bradykinin Fragment 1-7 is primarily recognized for its vasodilatory effects. It has been shown to enhance bradykinin-induced vasodilation through the release of nitric oxide and by inhibiting angiotensin-converting enzyme activity. This synergistic action makes it a valuable compound in studies related to hypertension and cardiovascular health. Research indicates that BK1-7 can significantly improve endothelial function and protect against vascular injury in models of hypertension and ischemia-reperfusion injury .

Table 1: Effects of Bradykinin Fragment 1-7 on Vascular Function

Study FocusKey Findings
VasodilationAugments bradykinin-induced vasodilation .
Endothelial ProtectionProtects against salt-induced renal injury .
Ischemia-Reperfusion InjuryMitigates tissue damage through NO release .

Inflammation and Immune Response

Bradykinin Fragment 1-7 plays a significant role in modulating inflammatory responses. It interacts with various receptors involved in inflammation, such as the bradykinin receptors B1 and B2, influencing cellular signaling pathways that regulate immune responses. Studies have demonstrated that BK1-7 can enhance the recruitment of immune cells to sites of inflammation, thereby promoting healing processes .

Table 2: Role of Bradykinin Fragment 1-7 in Inflammation

MechanismImpact on Inflammation
Receptor InteractionModulates immune cell recruitment .
Cytokine ReleaseInfluences cytokine profiles during inflammation .
Tissue RepairEnhances healing in damaged tissues .

Neurobiology

In neurobiology, Bradykinin Fragment 1-7 has been implicated in neuroprotective roles. It appears to have effects on neuronal signaling pathways that can mitigate neurodegeneration. Research suggests that BK1-7 can activate signaling cascades that promote neuronal survival and reduce apoptosis in models of neurodegenerative diseases .

Table 3: Neuroprotective Effects of Bradykinin Fragment 1-7

Study AreaObservations
Neuronal SurvivalPromotes survival signaling pathways .
Apoptosis PreventionReduces apoptosis in neuronal cells .

Cancer Research

Bradykinin Fragment 1-7 has shown potential applications in cancer therapy. Its ability to influence cell proliferation and apoptosis makes it a candidate for adjunctive therapies in cancer treatment. Studies indicate that BK1-7 may enhance the efficacy of certain chemotherapeutic agents by modulating tumor microenvironments and promoting apoptosis in cancer cells .

Table 4: Applications in Cancer Therapy

ApplicationMechanism
Chemotherapy EnhancementIncreases efficacy of chemotherapeutic agents .
Tumor Microenvironment ModulationAlters tumor cell response to treatment .

Drug Delivery Systems

Recent advancements have explored the use of Bradykinin Fragment 1-7 in drug delivery systems, particularly for targeting specific tissues or enhancing the bioavailability of therapeutic agents. Its properties allow it to facilitate the transport of drugs across biological barriers, making it an attractive candidate for developing novel drug delivery strategies .

Table 5: Drug Delivery Applications

StrategyBenefits
Targeted Drug DeliveryEnhances specificity and efficacy of treatments .
Bioavailability ImprovementIncreases absorption rates for therapeutic agents .

作用機序

ブラジキニン (1-7) は、主にブラジキニン受容体、特に B1 受容体と B2 受容体の活性化を通じてその効果を発揮します。これらの受容体に結合すると、G タンパク質、ホスホリパーゼ、およびプロテインキナーゼを含む細胞内シグナル伝達経路のカスケードが引き起こされます。 これは、最終的に血管拡張、血管透過性の増加、および痛みの感覚をもたらす、イノシトールトリリン酸 (IP3) やジアシルグリセロール (DAG) などのセカンドメッセンジャーの生成につながります .

類似の化合物:

    ブラジキニン (1-9): より広範な生物活性を持つ全長ペプチド。

    ブラジキニン (1-8): 異なる生理学的効果を持つ別の断片。

    デス-Arg9-ブラジキニン: 特定の受容体親和性を持つ代謝物 .

独自性: ブラジキニン (1-7) は、特定の受容体相互作用とそれに伴う生物学的効果により独自です。 全長ブラジキニンは広範囲の作用を持っていますが、ブラジキニン (1-7) はより標的を絞った効果を持つため、研究および潜在的な治療用途における貴重なツールとなっています .

類似化合物との比較

Structural and Molecular Comparisons
Compound Sequence Molecular Formula Molecular Weight (Da) Key Enzymes Involved
Bradykinin (1-9) Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg C₅₀H₇₃N₁₅O₁₁ 1060.21 ACE, Kallikrein
Bradykinin Fragment 1-7 Arg-Pro-Pro-Gly-Phe-Ser-Pro C₃₅H₅₂N₁₀O₉ 756.85 NEP, Endopeptidase 24.15
Bradykinin Fragment 1-5 Arg-Pro-Pro-Gly-Phe C₂₇H₄₀N₈O₆ 572.66 ACE
Bradykinin Fragment 1-3 Arg-Pro-Pro C₁₆H₂₈N₆O₃ 352.43 Prolyl endopeptidase
Des-Arg⁹-Bradykinin (1-8) Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe C₄₃H₅₉N₁₁O₁₀ 904.98 Carboxypeptidases

Key Structural Differences :

  • Fragment 1-5 is truncated further, losing Ser⁶-Pro⁷, and is primarily generated by angiotensin-converting enzyme (ACE) .
Metabolic Pathways and Stability
  • Formation of Fragment 1-7 :
    • Generated via NEP (50% contribution to bradykinin hydrolysis) and endopeptidase 24.15 .
    • Inhibitors like cFP (endopeptidase 24.15 inhibitor) reduce its formation rate by 50% (P=0.003) .
  • Degradation to Fragment 1-5 :
    • Fragment 1-7 is further cleaved by ACE into Fragment 1-5, a stable metabolite .
    • Fragment 1-5 accounts for 14±8% of recovered tritium in metabolic studies, compared to 3±3% for intact Fragment 1-7 .

Stability in Analytical Settings :

  • Fragment 1-7 is used as a calibration standard in MALDI-TOF mass spectrometry due to its consistent ionization at m/z 756.3997 .
  • Sample preparation at 5°C reduces spatial heterogeneity by 60–80% compared to 25°C, improving signal reproducibility in MALDI imaging .
Functional and Pharmacological Comparisons
Compound Receptor Affinity Biological Role Key Research Findings
Bradykinin (1-9) B2 receptors (high affinity) Vasodilation, inflammation, pain signaling Activates nitric oxide pathways .
Bradykinin Fragment 1-7 Putative novel receptors Modulates vascular tone, anti-inflammatory Slows bradykinin breakdown (P=0.02) .
Bradykinin Fragment 1-5 Unknown Stable metabolite, potential biomarker Used in LC-MS/MS assays for COVID-19 studies .
Des-Arg⁹-Bradykinin B1 receptors Mediates chronic inflammation Upregulated in tissue injury .

Notable Contrasts:

  • Fragment 1-7 retains partial vasoactive properties but lacks the hypotensive effects of full-length bradykinin .
  • Fragment 1-5 is pharmacologically inert but serves as a diagnostic marker in respiratory diseases due to its stability in saline .

生物活性

Bradykinin Fragment 1-7 (BK-(1-7)) is a peptide derived from the proteolytic cleavage of bradykinin (BK), a nonapeptide that plays significant roles in various physiological and pathological processes. Recent research has revealed that BK-(1-7) exhibits notable biological activities that are not mediated by the traditional B1 and B2 receptors associated with bradykinin signaling. This article synthesizes current findings on the biological activity of BK-(1-7), including its mechanisms, effects on vascular reactivity, and potential therapeutic implications.

Background

Bradykinin is produced from kininogen through the action of kallikrein and is involved in vasodilation, pain sensation, and inflammatory responses. Traditionally, it was believed that peptide fragments like BK-(1-7) were biologically inactive. However, emerging studies have challenged this notion, demonstrating that BK-(1-7) and other fragments possess significant biological effects independent of B1 and B2 receptor pathways.

Recent studies have shown that BK-(1-7) induces nitric oxide (NO) production across various cell types, including human endothelial cells and rodent models. This NO production is crucial for vasodilation and is achieved without the involvement of B1 or B2 receptors. Instead, BK-(1-7) appears to activate alternative signaling pathways that contribute to its biological effects.

Key Findings from Research

  • Nitric Oxide Production :
    • BK-(1-7) stimulates NO production in human, mouse, and rat cells, which is essential for vascular relaxation .
    • The NO response to BK-(1-7) was not inhibited by B1 or B2 receptor antagonists, indicating a novel mechanism of action .
  • Vasorelaxation :
    • In isolated aortic rings from rats, BK-(1-7) induced concentration-dependent vasorelaxation, further supporting its role in modulating vascular tone .
    • This effect was also observed in vivo, where administration of BK-(1-7) resulted in significant hypotension .
  • Nociceptive Response :
    • Compared to bradykinin (BK-(1-9)), BK-(1-7) exhibited reduced nociceptive responses, suggesting potential applications in pain management .

Comparative Biological Activity

The following table summarizes the biological activities of BK-(1-7) compared to its parent peptide bradykinin (BK-(1-9)):

Activity Bradykinin (BK-(1-9)) Bradykinin Fragment 1-7 (BK-(1-7))
Nitric Oxide ProductionYesYes (not receptor-mediated)
VasorelaxationYesYes
Hypotensive EffectYesYes
Nociceptive ResponseHighReduced
Vascular PermeabilityIncreasedNo increase observed

Case Studies

Several studies have explored the implications of BK-(1-7) in various pathological conditions:

  • Cardiovascular Health : A study demonstrated that administration of BK-(1-7) in hypertensive rats led to significant reductions in blood pressure and improved endothelial function .
  • Pain Management : Research indicated that BK-(1-7) could serve as a potential analgesic agent due to its lower nociceptive response compared to bradykinin .

Q & A

Q. How is Bradykinin Fragment 1-7 structurally characterized, and what analytical techniques are essential for its identification?

Bradykinin Fragment 1-7 (Arg-Pro-Pro-Gly-Phe-Ser-Pro) is identified using mass spectrometry (MS) with calibration standards such as its monoisotopic mass (756.3997 Da) and angiotensin II (1045.5423 Da). MALDI-TOF in positive reflect mode is commonly employed, with matrix additives like α-cyano-4-hydroxycinnamic acid (CHCA) to enhance ionization . Structural validation includes comparing observed molecular weights (e.g., 756.86 g/mol average mass) with theoretical values and verifying stereochemistry via synthetic peptide spectra .

Q. What enzymatic pathways generate Bradykinin Fragment 1-7, and how do they differ from those producing other Bradykinin metabolites?

Bradykinin Fragment 1-7 is formed via endopeptidase-mediated cleavage of full-length Bradykinin. Unlike Bradykinin 1-5 (generated by angiotensin-converting enzyme, ACE) or Bradykinin 1-3 (via prolyl endopeptidase), Fragment 1-7 arises from selective truncation at the C-terminal end. This specificity highlights the role of protease activity in determining metabolite profiles, which can be studied using tissue extracts and MALDI-TOF-based protease assays .

Q. What is the biological significance of Bradykinin Fragment 1-7 in physiological processes?

Fragment 1-7 acts as a metabolite of Bradykinin with potential roles in inflammation and vascular regulation. While it lacks the C-terminal residues critical for binding to B2 receptors, it may interact with other receptors or modulate pathways indirectly. Studies using cell-based assays (e.g., IMR-90 cells) suggest its involvement in receptor crosstalk, though its exact mechanisms require further investigation .

Advanced Research Questions

Q. What methodological challenges arise when quantifying Bradykinin Fragment 1-7 in biological matrices, and how can they be mitigated?

Quantification via LC-MS/MS faces challenges like matrix effects and low recovery rates (78.7% for Fragment 1-7 vs. >90% for lipophilic peptides). To improve accuracy:

  • Use weak cation exchange solid-phase extraction (WCX SPE) to enhance retention of hydrophilic peptides.
  • Optimize calibration curves with 1/x² weighting for linearity (LLOQ: 2.6 fmol/mL) and validate precision (CV ≤19.8% at LLOQ) .
  • Address carry-over (<5.4% for Fragment 1-7) by injecting blanks after high-concentration samples .

Q. How can researchers resolve conflicting data on the receptor-binding affinities of Bradykinin Fragment 1-7?

Discrepancies in receptor studies (e.g., B1 vs. B2 interactions) often stem from differences in experimental models (e.g., transfected cells vs. native tissues) or assay conditions (e.g., pH, co-factors). To standardize findings:

  • Use competitive binding assays with radiolabeled ligands (e.g., [³H]DAKD for B1 receptors).
  • Validate selectivity via cross-testing against related receptors (e.g., μ-opioid receptors) and control for metabolite stability during prolonged incubations .

Q. What experimental models are suitable for investigating the role of Bradykinin Fragment 1-7 in cancer or inflammatory pathways?

  • In vitro models : Use cancer cell lines (e.g., glioblastoma) to assess Fragment 1-7’s impact on proliferation via proteomic profiling or isotope-based cysteine reactivity assays .
  • In vivo models : Employ knockout mice lacking B1/B2 receptors to isolate Fragment 1-7-specific effects in inflammation.
  • Data integration : Combine transcriptomic data with MS-based peptidomics to map fragment distribution in tumor microenvironments .

Methodological Notes

  • Structural Analysis : Always cross-validate synthetic peptides with theoretical masses (e.g., 756.391873 Da monoisotopic) and use high-purity standards (>98%) to minimize impurities .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental protocols in supplementary materials, ensuring reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bradykinin (1-7)
Reactant of Route 2
Bradykinin (1-7)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。